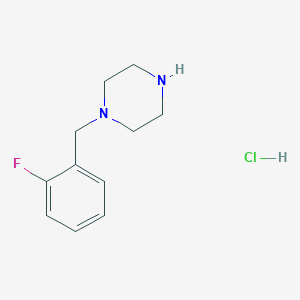![molecular formula C12H15N3O2 B11876429 Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11876429.png)
Tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-carboxylat ist eine heterocyclische Verbindung, die zur Familie der Pyrrolopyrimidine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine tert-Butyl-Estergruppe, eine Methylgruppe und einen Pyrrolo[2,3-D]pyrimidin-Kern umfasst. Sie ist aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der Arzneimittelforschung von großem Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-Butyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-carboxylat erfolgt typischerweise in folgenden Schritten:
Bildung des Pyrrolo[2,3-D]pyrimidin-Kerns: Dies kann durch Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen erreicht werden.
Einführung der tert-Butyl-Estergruppe: Die tert-Butyl-Estergruppe kann durch Veresterungsreaktionen eingeführt werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege umfassen, sind jedoch für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Durchflussreaktoren und automatisierten Synthese-Systemen, um hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tert-Butyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Pyrimidinring.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Gegenwart eines Katalysators.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am Pyrimidinring einführen können.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von Tert-Butyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-carboxylat umfasst seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die an biologischen Signalwegen beteiligt sind. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu einer Modulation ihrer Aktivität und nachfolgenden biologischen Reaktionen führt .
Wirkmechanismus
The mechanism of action of tert-butyl 6-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tert-Butyl-4-chlor-7H-pyrrolo[2,3-D]pyrimidin-7-carboxylat
- Tert-Butyl-2,4-dichlor-5H-pyrrolo[3,4-D]pyrimidin-6(7H)-carboxylat
Einzigartigkeit
Tert-Butyl-6-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-carboxylat ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C12H15N3O2 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
tert-butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C12H15N3O2/c1-7-5-8-9(11(16)17-12(2,3)4)13-6-14-10(8)15-7/h5-6H,1-4H3,(H,13,14,15) |
InChI-Schlüssel |
GKZIFFXFVXHJQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(N=CN=C2N1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



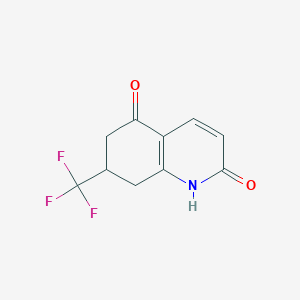
![Ethyl 2-(6-ethylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11876364.png)
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)

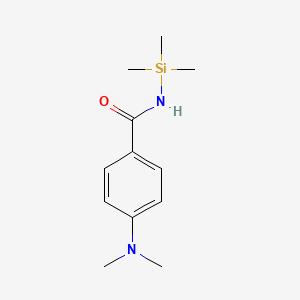
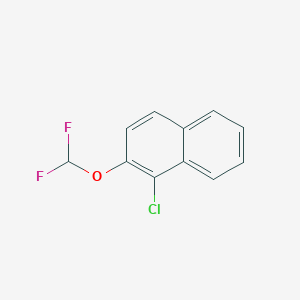
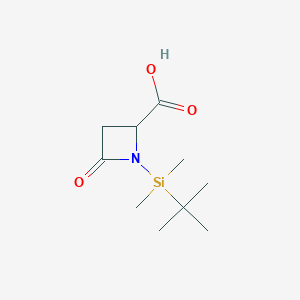

![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)


